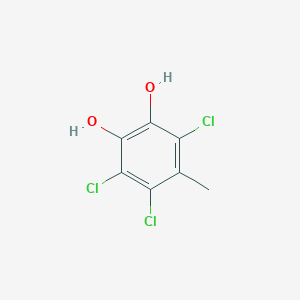
3,4,6-Trichloro-5-methylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trichloro-5-methylbenzene-1,2-diol is an organic compound belonging to the class of chlorinated catechols It is characterized by the presence of three chlorine atoms and one methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-methylbenzene-1,2-diol typically involves the chlorination of 5-methylbenzene-1,2-diol (also known as orcinol) under controlled conditions. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the chlorination of toluene to produce 3,4,6-trichlorotoluene, followed by hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Trichloro-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated and dehydroxylated products.
Substitution: Amino or nitro derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,6-Trichloro-5-methylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trichloro-5-methylbenzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to changes in cellular function and signaling.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trichlorocatechol: Similar structure but lacks the methyl group.
2,3,6-Trichlorotoluene: Similar chlorination pattern but lacks hydroxyl groups.
3,4,5-Trichloroveratrole: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
3,4,6-Trichloro-5-methylbenzene-1,2-diol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33963-45-0 |
|---|---|
Fórmula molecular |
C7H5Cl3O2 |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
3,4,6-trichloro-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H5Cl3O2/c1-2-3(8)5(10)7(12)6(11)4(2)9/h11-12H,1H3 |
Clave InChI |
XRVOURCOPAQGJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


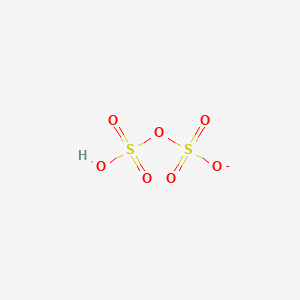
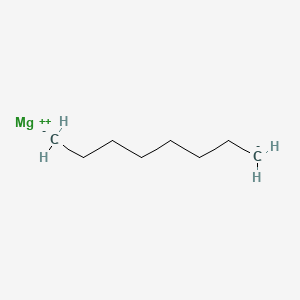
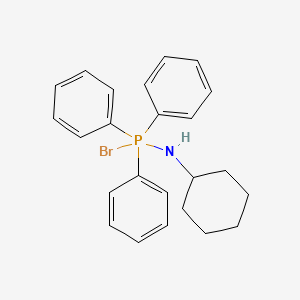
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
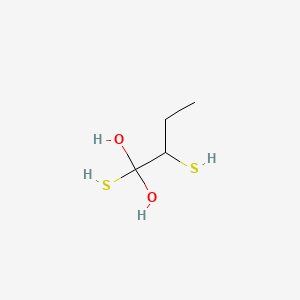
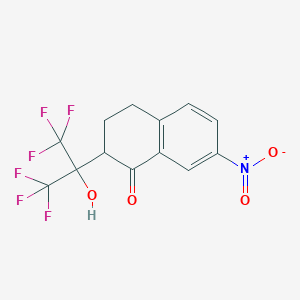
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
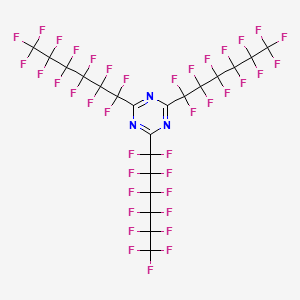
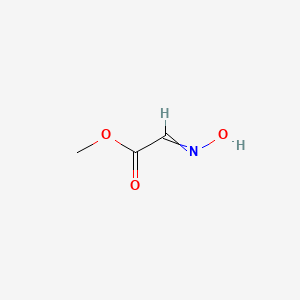
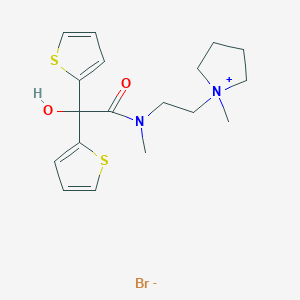
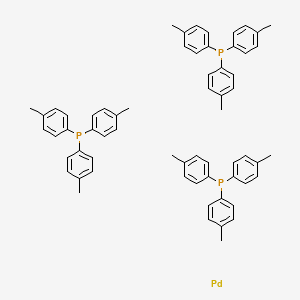

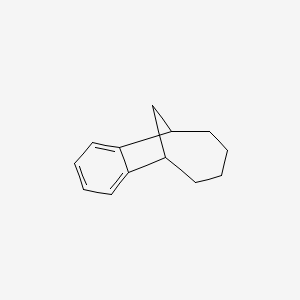
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
